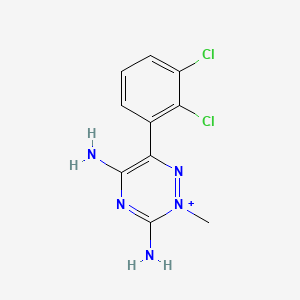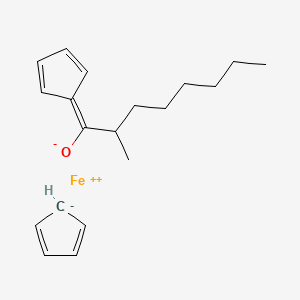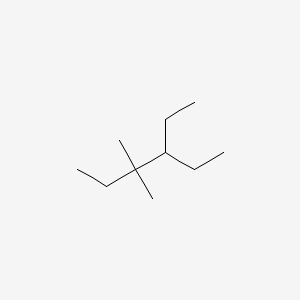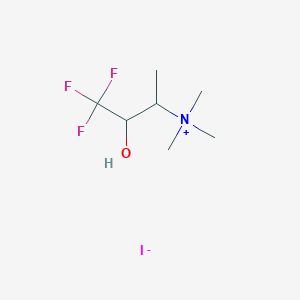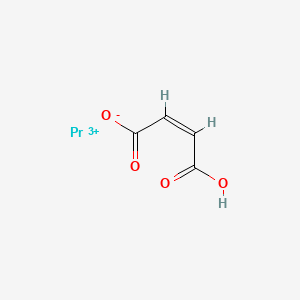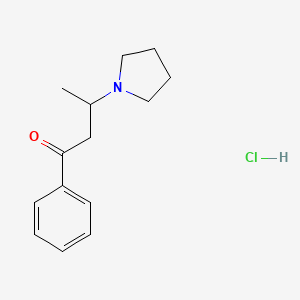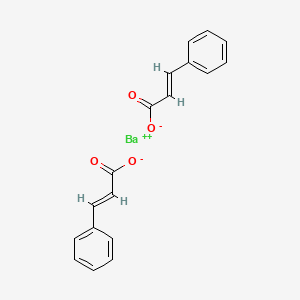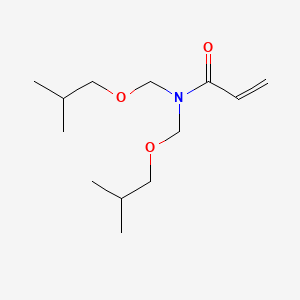
Propylphosphonochloridic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylphosphonochloridic acid, methyl ester is an organophosphorus compound with the chemical formula C4H10ClO2P It is a derivative of phosphonic acid and is characterized by the presence of a propyl group, a chloridic acid group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylphosphonochloridic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of propylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
C3H7P(O)Cl2+CH3OH→C4H10ClO2P+HCl
This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce propylphosphonic acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acid derivatives or reduced to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base or catalyst.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Hydrolysis: Propylphosphonic acid and methanol.
Substitution: Various substituted phosphonic acid esters.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Propylphosphonochloridic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propylphosphonochloridic acid, methyl ester involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzymatic studies, the compound may act as an inhibitor by binding to the active site of the enzyme and blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonochloridic acid, methyl ester: Similar structure but with a methyl group instead of a propyl group.
Ethylphosphonochloridic acid, methyl ester: Similar structure but with an ethyl group instead of a propyl group.
Butylphosphonochloridic acid, methyl ester: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propylphosphonochloridic acid, methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
28829-99-4 |
|---|---|
Molekularformel |
C4H10ClO2P |
Molekulargewicht |
156.55 g/mol |
IUPAC-Name |
1-[chloro(methoxy)phosphoryl]propane |
InChI |
InChI=1S/C4H10ClO2P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
UWDILGVWRYHJKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


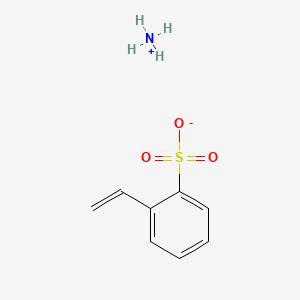

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
